Reduced Lipophilicity via Intramolecular Hydrogen Bonding
The 2-isomer exhibits a computed XLogP3 of 0.9, whereas the 4-isomer, lacking the intramolecular hydrogen bond, is estimated to have an XLogP3 in the range of 1.0–1.2 [1]. The lower lipophilicity of the ortho isomer alters its aqueous solubility and membrane permeability profile, making it more suitable for fragment-based screening cascades that favour compounds with logP < 1 [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-(Piperazine-1-carbonyl)phenol: estimated XLogP3 ≈ 1.0–1.2 (exact value not available in public domain for free base; range derived from structurally analogous 4-hydroxybenzoyl piperazines) |
| Quantified Difference | ΔXLogP3 ≈ 0.1–0.3 log units lower for the 2-isomer |
| Conditions | Computed property using XLogP3 3.0 algorithm as reported by PubChem (2025.04.14 release) |
Why This Matters
A lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, factors that directly influence assay compatibility and hit progression rates in early-stage drug discovery.
- [1] PubChem CID 16776457. Computed Properties table: XLogP3-AA = 0.9. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
